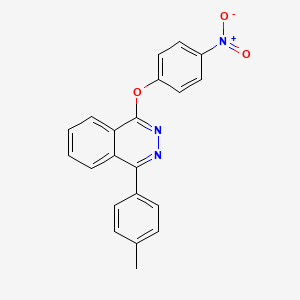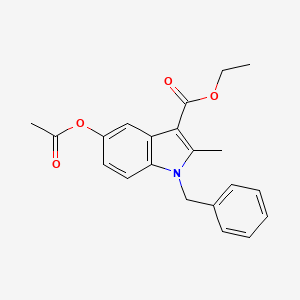![molecular formula C17H22N4O2S B5326107 3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5326107.png)
3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine, also known as DSP-8658, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine works by inhibiting the activity of certain enzymes and receptors in the body. It has been found to bind to the sigma-1 receptor, which is involved in various cellular processes, including the regulation of calcium signaling, neuroprotection, and neurotransmitter release. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, research studies have shown that this compound has anti-inflammatory and analgesic effects, which may be attributed to its ability to inhibit the activity of COX-2. This compound has also been found to have antipsychotic effects, which may be attributed to its ability to bind to the sigma-1 receptor.
実験室実験の利点と制限
One of the advantages of 3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine is its potential therapeutic applications in the treatment of various diseases. Its anti-inflammatory and analgesic effects make it a potential candidate for the treatment of chronic pain and inflammation-related diseases. Its antipsychotic effects make it a potential candidate for the treatment of schizophrenia and other psychotic disorders. However, one of the limitations of this compound is its limited availability and high cost, which may hinder its use in scientific research.
将来の方向性
There are several future directions for the study of 3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine. One direction is to further investigate its potential therapeutic applications in the treatment of chronic pain and inflammation-related diseases and psychotic disorders. Another direction is to study the biochemical and physiological effects of this compound in more detail to gain a better understanding of its mechanism of action. Additionally, future studies could focus on improving the synthesis method of this compound to increase yield and purity and reduce cost.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory and analgesic effects make it a potential candidate for the treatment of chronic pain and inflammation-related diseases, while its antipsychotic effects make it a potential candidate for the treatment of schizophrenia and other psychotic disorders. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成法
The synthesis of 3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine involves a multi-step process that includes the reaction of 2,4-dimethylphenylsulfonyl chloride with piperazine, followed by the reaction of the resulting product with 6-methylpyridazine. The final product is obtained through purification and isolation steps. The synthesis method has been optimized to improve yield and purity, making this compound more accessible for scientific research.
科学的研究の応用
3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine has been found to have potential therapeutic applications in the treatment of various diseases. Research studies have shown that this compound has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation-related diseases. This compound has also been found to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia and other psychotic disorders.
特性
IUPAC Name |
3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-13-4-6-16(14(2)12-13)24(22,23)21-10-8-20(9-11-21)17-7-5-15(3)18-19-17/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMRPVGMBRMOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5326030.png)

![N-{3-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5326047.png)
![ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326048.png)

![methyl 5-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B5326066.png)
![N-[3-(4-ethoxyphenyl)propyl]propanamide](/img/structure/B5326091.png)

![6-[4-(dimethylamino)benzylidene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5326099.png)
![1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide](/img/structure/B5326102.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326105.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5326108.png)
![N-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5326113.png)